Product packaging for 4-methoxy-N,3-dimethylbenzenesulfonamide(Cat. No.:CAS No. 677722-10-0)

4-methoxy-N,3-dimethylbenzenesulfonamide

Cat. No.: B2829459
CAS No.: 677722-10-0
M. Wt: 215.27
InChI Key: KGNZFSIPOHEWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxy-N,3-dimethylbenzenesulfonamide (CAS 677722-10-0) is a chemical compound with the molecular formula C 9 H 13 NO 3 S and a molecular weight of 215.27 g/mol . Its structure features a benzene ring substituted with a methoxy group at the 4-position and a methyl group at the 3-position, and is functionalized with a N,3-dimethylsulfonamide group . This places it within the benzenesulfonamide class, a group of compounds known for their wide utility in scientific research. Sulfonamides are a significant class of compounds in medicinal and organic chemistry, often serving as key scaffolds in the development of pharmacological agents. They are investigated for their potential as inhibited agents against various biological targets . The structure of this compound makes it a valuable intermediate for chemists engaged in the synthesis of more complex molecules, such as Schiff bases, which are themselves studied for potential antimicrobial and biological activities . Researchers may also utilize this sulfonamide in computational studies, including density functional theory (DFT) calculations and molecular docking, to predict its electronic properties and interactions with biological macromolecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3S B2829459 4-methoxy-N,3-dimethylbenzenesulfonamide CAS No. 677722-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7-6-8(14(11,12)10-2)4-5-9(7)13-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNZFSIPOHEWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Transformations of 4 Methoxy N,3 Dimethylbenzenesulfonamide

Established Methodologies for Benzenesulfonamide (B165840) Scaffold Formation

The synthesis of the benzenesulfonamide core is a foundational aspect of organic and medicinal chemistry, with several robust methods available for its construction. researchgate.net These strategies primarily focus on the formation of the crucial sulfur-nitrogen bond.

Direct Sulfonylation Reaction Pathways

Direct sulfonylation involves the introduction of a sulfonic acid group or its derivative onto a pre-existing aromatic ring. For a target like 4-methoxy-N,3-dimethylbenzenesulfonamide, a logical starting material would be 3-methylanisole. This substrate can undergo chlorosulfonation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group (-SO₂Cl) onto the ring. The regiochemical outcome of this electrophilic aromatic substitution is directed by the existing methoxy (B1213986) and methyl groups. The powerful para-directing effect of the methoxy group, coupled with the ortho-directing effect of the methyl group, would favor the introduction of the sulfonyl chloride at the C4 position relative to the methoxy group. The resulting 4-methoxy-3-methylbenzenesulfonyl chloride is the key intermediate for the subsequent coupling step.

Amine-Sulfonyl Chloride Coupling Strategies

The most traditional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. researchgate.netcbijournal.com This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net In the context of this compound synthesis, the intermediate 4-methoxy-3-methylbenzenesulfonyl chloride would be reacted with methylamine (B109427). This reaction is generally efficient and provides a direct route to the final N-methylated sulfonamide product. A similar procedure is used for the synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide, where dimethylamine (B145610) is used instead of methylamine. prepchem.com

Advanced Approaches to Sulfonamide Linkages

Recent advancements in synthetic chemistry have introduced novel methods for forming sulfonamide bonds, often under milder conditions or from more readily available starting materials. thieme-connect.com These methods bypass the often harsh conditions required for preparing sulfonyl chlorides.

One such advanced strategy is the oxidative coupling of thiols and amines. rsc.orgacs.org This approach allows for the direct formation of the S-N bond from thiophenols and amines, driven by an oxidant. acs.org Another innovative method involves the one-pot synthesis of sulfonamides from aromatic carboxylic acids and amines. nih.govacs.org This process utilizes copper-catalyzed decarboxylative chlorosulfonylation to convert the carboxylic acid into a sulfonyl chloride in situ, which then reacts with an amine present in the same reaction vessel. nih.govacs.org These modern techniques offer greater functional group tolerance and represent a more atom-economical approach to the sulfonamide scaffold. rsc.org

Table 1: Comparison of Modern Sulfonamide Synthesis Strategies
MethodStarting MaterialsKey Reagents/CatalystsAdvantagesReference
Oxidative CouplingThiols, AminesElectrochemical oxidation, I₂O₅, β-MnO₂Environmentally benign, avoids pre-functionalization, high atom economy. rsc.orgacs.org rsc.orgacs.org
Decarboxylative SulfonylationAromatic Carboxylic Acids, AminesCopper catalyst, SO₂, Halogen source (e.g., DCDMH)Utilizes readily available starting materials, one-pot procedure. nih.govacs.org nih.govacs.org
Sulfur Dioxide InsertionAryl Boronic Acids, AminesCopper catalyst, DABSO (SO₂ surrogate)High functional group compatibility, mild conditions. thieme-connect.com thieme-connect.com

Targeted Introduction and Functionalization of Methoxy and Methyl Substituents

The precise placement of the methoxy group on the aromatic ring and the methyl group on the sulfonamide nitrogen is critical to the identity of the final compound. This requires careful consideration of regioselectivity and specific functionalization reactions.

Regioselective Aromatic Substitution Protocols for Methoxy Group Incorporation

The substitution pattern of the benzene (B151609) ring is determined during the synthesis of the sulfonyl chloride intermediate. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. youtube.comlibretexts.org This is due to its ability to donate electron density to the ring through resonance. Similarly, the methyl group (-CH₃) is a weaker activating group that also directs incoming electrophiles to the ortho and para positions.

In synthesizing the 4-methoxy-3-methylbenzenesulfonyl chloride precursor, starting from a molecule like 3-methylphenol (m-cresol) is a viable strategy. The phenolic hydroxyl group can be methylated to form the methoxy group of 3-methylanisole. When this substrate undergoes chlorosulfonation, the powerful para-directing influence of the methoxy group ensures that the bulky sulfonyl chloride group is installed at the C4 position, opposite to it. This position is also ortho to the methyl group, meaning the directing effects of both substituents are cooperative, leading to a high degree of regioselectivity.

N-Alkylation and N-Methylation Methods for Sulfonamide Nitrogen

The introduction of the N-methyl group can be achieved in two primary ways: directly, by using methylamine in the coupling reaction with the sulfonyl chloride, or in a stepwise fashion, by first forming the primary sulfonamide (using ammonia) and then performing a selective N-methylation.

While direct coupling is often straightforward, postsynthetic N-methylation is a common transformation that allows for diversification. A variety of methods exist for the N-alkylation and N-methylation of sulfonamides. Classical methods often involve the use of alkyl halides, such as methyl iodide, in the presence of a base. tandfonline.com However, these reagents can be hazardous. thieme-connect.com

More contemporary and greener approaches utilize alcohols as alkylating agents through "borrowing hydrogen" catalysis. ionike.comacs.orgorganic-chemistry.org These reactions, often catalyzed by transition metals like manganese, iron, or iridium, use the alcohol as the alkyl source, producing only water as a byproduct. ionike.comorganic-chemistry.orgrsc.org Other methylating agents, such as N,N-dimethylformamide dimethylacetal (DMF-DMA), have also been reported for the efficient methylation of NH-containing compounds, including sulfonamides. thieme-connect.com

Table 2: Selected Methods for N-Methylation of Sulfonamides
Methylating AgentCatalyst/ReagentConditionsAdvantagesReference
Alkyl Halides (e.g., CH₃I)Base (e.g., K₂CO₃), Anion Exchange ResinDMF or alcoholic solventWell-established, versatile. tandfonline.com
MethanolMn(I) PNP pincer complex, K₂CO₃Xylenes, 150°C"Borrowing hydrogen" method, atom-economical, water is the only byproduct. organic-chemistry.org acs.orgorganic-chemistry.org
MethanolFeCl₂/K₂CO₃Toluene, refluxUses earth-abundant metal catalyst, environmentally benign. ionike.com ionike.com
MethanolWater-soluble Iridium complexWater, microwave irradiationAllows for reaction in aqueous media. rsc.org rsc.org
DMF-DMANone (reagent acts as base source)Heat (e.g., 60°C)Avoids traditional carcinogenic methylating agents, easily removable byproducts. thieme-connect.com thieme-connect.com
Trimethyl PhosphateCa(OH)₂DMF, water, or neatMild and efficient conditions. organic-chemistry.org organic-chemistry.org

Advanced Synthetic Methodologies Involving Sulfonamide Moieties

The sulfonamide functional group is a versatile handle for a variety of advanced chemical transformations, enabling the construction of complex molecular architectures.

Iridium-Catalyzed C-H Amidation Reactions of Benzenesulfonamides

Iridium-catalyzed C-H activation has emerged as a powerful tool for the direct formation of C-N bonds, offering an atom-economical alternative to traditional cross-coupling reactions. These reactions can be used for the ortho-amidation of benzenesulfonamides using sulfonyl azides as the nitrogen source. researchgate.netibs.re.kr This methodology allows for the synthesis of 2-aminobenzenesulfonamides with high yields and a broad tolerance for various functional groups. researchgate.net The reaction proceeds under external oxidant-free conditions, releasing only nitrogen gas as a byproduct. researchgate.net

Recent developments have extended this strategy to produce diverse fluorescent sulfonamides that emit light across the visible spectrum. acs.org Furthermore, iridium catalysts are effective for the ortho-deuteration of primary sulfonamides, a technique valuable for creating labeled compounds for mechanistic studies and metabolic tracking. acs.org

Catalyst SystemNitrogen SourceKey Features
[Ir(Cp*)Cl2]2 / AgSbF6Sulfonyl AzidesDirect ortho-C-H amidation of benzenesulfonamides. researchgate.net
[(COD)Ir(NHC)Cl]N/A (Deuterium Source)Ortho-deuteration of primary sulfonamides. acs.org

Copper-Catalyzed Sulfonamidation of Benzylic C-H Bonds

Copper catalysis provides an efficient and economical method for the direct functionalization of C(sp³)-H bonds. The sulfonamidation of benzylic C-H bonds can be achieved using copper catalysts, coupling various hydrocarbons with a wide range of aryl, heteroaryl, and alkyl sulfonamides. organic-chemistry.orgacs.org This reaction is tolerant of numerous functional groups and is operationally simple, often not requiring the strict exclusion of air or moisture. organic-chemistry.org

The choice of oxidant is crucial for the success of these reactions, with reagents like tert-butyl peroxyacetate (t-BuOOAc) being effective. organic-chemistry.org This methodology is applicable to both primary and secondary sulfonamides, offering a broad scope for synthesizing complex amines. acs.org Recent studies have also explored copper-catalyzed sulfimidations of benzylic C-H bonds, further expanding the utility of this approach for C-S bond construction. researchgate.net

CatalystOxidantSubstrate Scope
Cu(OTf)2t-BuOOAcAllylic and benzylic C-H bonds with primary and secondary sulfonamides. organic-chemistry.org
Cu(OAc)2MnO2Benzylic C-H bonds using a transient directing group strategy. chemrxiv.org

Intramolecular Cross-Electrophile Coupling Reactions of Sulfonamides

Nickel-catalyzed intramolecular cross-electrophile coupling (XEC) reactions have been developed to engage typically inert C-N bonds in sulfonamides. This transformation allows for the coupling of unstrained benzylic sulfonamides with alkyl chlorides to form cyclopropane (B1198618) products. nih.govacs.org This reaction represents a novel structural rearrangement of benzylic sulfonamides, establishing them as viable partners in XEC reactions. acs.org

Mechanistic studies suggest the reaction is initiated by the oxidative addition of the benzylic sulfonamide to the nickel catalyst, a process that can be accelerated by additives like magnesium iodide. nih.govacs.org This methodology provides a new pathway for skeletal rearrangements of sulfonamides, which is valuable in medicinal chemistry for creating novel molecular scaffolds. acs.org

Cascade and Annulation Reactions Utilizing Sulfonamide Precursors

Sulfonamides are excellent precursors for cascade and annulation reactions, enabling the rapid construction of complex heterocyclic systems. These reactions often proceed through radical pathways and can be initiated electrochemically, providing a sustainable and efficient synthetic route. nih.gov For instance, electrooxidative radical cascade cyclization of 1,6-enynes with sulfinates can produce sulfonamides containing challenging medium-sized rings. nih.gov

The unprotected primary sulfonamide group can also facilitate ring-forming cascade reactions. For example, 4-chloro-3-nitrobenzenesulfonamide (B1329391) reacts with certain bis-electrophilic phenols to produce polycyclic acs.orgacs.orgoxazepine-based sulfonamides, which have shown potential as carbonic anhydrase inhibitors. nih.gov Annulation reactions involving N-sulfonyl ketimines are also used to create a diversity of cyclic benzo-sulfonamide scaffolds. researchgate.net

Derivatization and Functional Group Interconversion Strategies for this compound Analogues

The structural framework of this compound offers several sites for derivatization and functional group interconversion (FGI), allowing for the synthesis of a library of analogues for structure-activity relationship studies.

Key Sites for Modification:

N-Methyl Group: The N-methyl group can be exchanged for other alkyl or aryl groups. N-alkylation of the parent sulfonamide (4-methoxy-3-methylbenzenesulfonamide) can be achieved using various alkylating agents under basic conditions. Manganese-catalyzed N-alkylation using alcohols offers an efficient and green alternative. acs.org

Methoxy Group: The methoxy group can be demethylated to a phenol (B47542) using reagents like boron tribromide (BBr₃). The resulting phenol can then be re-alkylated or converted to other functional groups, such as triflates, for use in cross-coupling reactions.

Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles to specific positions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed if a halide is incorporated into the ring.

Sulfonamide Nitrogen: The hydrogen on a secondary sulfonamide can be replaced. For primary sulfonamides, derivatization can be used for analytical purposes, for example, with reagents like 4-sulfophenyl isothiocyanate (SPITC) to enhance peptide sequencing in mass spectrometry. researchgate.net

Functional group interconversions are fundamental in organic synthesis. For example, alcohols can be converted into good leaving groups like tosylates or mesylates, which can then be displaced by a variety of nucleophiles. ub.eduvanderbilt.edu Similarly, halides can be converted to nitriles, azides, or amines, providing access to a wide range of functionalities. vanderbilt.edu These standard transformations could be applied to derivatives of the title compound to explore its chemical space.

Exploration of Amino Alcohol Derivatization Pathways

No research was found that specifically explores the use of this compound for the derivatization of amino alcohols. General methods for the derivatization of amino alcohols often involve the use of chiral reagents to form diastereomers that can be separated chromatographically, but specific protocols or findings related to the title compound are not available.

Development of Sulfonamide-Derived Coupling Reagents (e.g., ynamides)

There is no available literature detailing the development of coupling reagents, including ynamides, derived from this compound. The synthesis of ynamides from sulfonamides is a known transformation in organic chemistry, typically involving N-alkynylation reactions. However, specific examples, reaction conditions, or yields pertaining to this compound have not been reported.

Advanced Spectroscopic Characterization of 4 Methoxy N,3 Dimethylbenzenesulfonamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 4-methoxy-N,3-dimethylbenzenesulfonamide. The resulting spectra are characterized by a series of absorption or scattering bands, each corresponding to a specific vibrational mode of the molecule.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies

The FTIR and Raman spectra of this compound are expected to exhibit distinct peaks that are characteristic of its constituent functional groups, including the methoxy (B1213986), dimethylamino, and benzenesulfonamide (B165840) moieties. While experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed by comparing its structure to well-characterized analogous compounds.

The vibrational modes of this compound can be assigned based on the known frequencies of similar molecules. The sulfonyl group (SO2) gives rise to two prominent and characteristic stretching vibrations: an asymmetric and a symmetric stretch. For sulfonamide derivatives, the asymmetric SO2 stretching mode is typically observed in the range of 1370-1330 cm⁻¹, while the symmetric stretch appears in the 1170-1150 cm⁻¹ region. researchgate.net These bands are generally strong in the infrared spectrum.

The methoxy group (-OCH₃) is expected to show a characteristic C-H stretching vibration around 2840-2820 cm⁻¹. The C-O stretching of the methoxy group attached to the aromatic ring is typically found in the 1270-1230 cm⁻¹ region. The aromatic ring itself will produce several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The N-methyl groups will also contribute to the C-H stretching region and exhibit bending vibrations at lower frequencies.

A summary of the expected characteristic vibrational modes is presented in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching> 3000
Asymmetric SO₂ Stretching1370 - 1330
Symmetric SO₂ Stretching1170 - 1150
Methoxy C-O Stretching1270 - 1230
Aromatic C=C Stretching1600 - 1450
N-S Stretching950 - 860
SO₂ Scissoring600 - 520

Tautomerism in sulfonamides, specifically the amido-imido tautomerism, is a potential phenomenon that can be investigated using vibrational spectroscopy. The amido form (C-SO₂-NH-R) is generally the more stable and predominant tautomer. The imido form (C-S(O)(=O)H=N-R) would present significantly different vibrational frequencies, particularly a C=N stretching band and the absence of the N-H stretching and bending modes. The presence of strong N-H stretching bands and the characteristic SO₂ stretching frequencies in related sulfonamides suggests that the amido form is the dominant species under normal conditions. Conformational effects, such as the rotation around the S-N bond, can lead to broadening of certain spectral bands or the appearance of multiple peaks for a single vibrational mode, reflecting the presence of different rotamers.

Deuteration, the substitution of a hydrogen atom with its isotope deuterium, is a valuable technique for confirming the assignment of vibrational modes involving hydrogen atoms. In this compound, deuteration of the methyl groups would lead to a noticeable shift of the C-H stretching and bending vibrations to lower frequencies. For instance, the C-H stretching vibrations of the methyl groups would shift from the ~2950 cm⁻¹ region to the ~2200 cm⁻¹ region upon deuteration. This isotopic shift provides unambiguous evidence for the assignment of these modes and can help to resolve complex regions of the spectrum where multiple vibrational modes may overlap.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen nuclei (protons) within the this compound molecule.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the aromatic ring, the methoxy group, and the N-methyl groups. The chemical shifts (δ) are influenced by the electron density around the protons and the presence of neighboring functional groups.

The protons on the aromatic ring will exhibit chemical shifts in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern (methoxy at position 4 and the sulfonyl group at position 1), the aromatic protons will show a characteristic splitting pattern. The proton at position 2 and 6 will be chemically equivalent, as will the protons at position 3 and 5. This will likely result in two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the N-methyl group (-N-CH₃) will also appear as a singlet, with a chemical shift generally in the range of 2.6-2.8 ppm. The proton of the other methyl group attached to the benzene ring at position 3 will appear as a singlet in the range of 2.3-2.5 ppm.

Spin-spin coupling between adjacent non-equivalent protons would lead to the splitting of signals. For the aromatic protons, coupling between adjacent protons would result in the observed doublet of doublets or more complex multiplets, depending on the coupling constants.

The table below summarizes the predicted ¹H NMR chemical shifts for this compound.

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (H-2, H-6)7.7 - 7.9Doublet
Aromatic Protons (H-3, H-5)7.0 - 7.2Doublet
Methoxy Protons (-OCH₃)3.8 - 4.0Singlet
N-Methyl Protons (-N-CH₃)2.6 - 2.8Singlet
Ring Methyl Protons (-CH₃)2.3 - 2.5Singlet

Carbon (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR spectroscopy is a powerful tool for identifying the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure. For this compound, nine distinct carbon signals are expected in the ¹³C NMR spectrum.

The chemical shifts can be predicted based on the substituent effects on the benzene ring. The methoxy group (-OCH₃) at the C-4 position is an electron-donating group, causing a significant upfield shift (lower ppm) for the ortho carbons (C-3, C-5) and a downfield shift (higher ppm) for the ipso carbon (C-4) due to resonance. Conversely, the sulfonamide group (-SO₂NHCH₃) is strongly electron-withdrawing, leading to a downfield shift for the ipso carbon (C-1) and other carbons in the ring. The methyl group at C-3 is weakly electron-donating. The expected chemical shifts are detailed in the table below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-1~132Ipso-carbon attached to the electron-withdrawing sulfonamide group.
C-2~129Aromatic CH, ortho to the sulfonamide group.
C-3~115Aromatic C, ortho to the methoxy group and attached to a methyl group.
C-4~163Ipso-carbon attached to the electron-donating methoxy group.
C-5~114Aromatic CH, ortho to the methoxy group.
C-6~128Aromatic CH, meta to the methoxy group.
3-CH₃~20Aromatic methyl group.
N-CH₃~30N-methyl group, chemical shift influenced by the sulfonamide.
4-OCH₃~56Methoxy group carbon, characteristic chemical shift. nmrdb.org

Application of Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Structural Assignment

While ¹³C NMR provides information about the carbon skeleton, multi-dimensional NMR experiments are essential for unambiguously assigning all signals and confirming the molecule's connectivity. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, such as between H-2, H-6, and H-5. It would also confirm the absence of coupling for isolated proton systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹J-coupling). epa.gov It allows for the definitive assignment of protonated carbons. For instance, the proton signal for the methoxy group would correlate with the carbon signal around 56 ppm, and the N-methyl proton signal would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular structure by identifying long-range (2-3 bond) correlations between protons and carbons. epa.gov Key expected HMBC correlations would include:

The protons of the N-CH₃ group correlating to the sulfonamide-bearing carbon (C-1).

The protons of the 4-OCH₃ group correlating to C-4.

The protons of the 3-CH₃ group correlating to C-2, C-3, and C-4.

The aromatic proton H-2 correlating to C-1, C-3, and C-6.

These combined techniques provide a robust and detailed map of the molecular structure, confirming the substitution pattern and the identity of the compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is vital for determining the molecular weight and deducing structural features.

HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. The molecular formula for this compound is C₉H₁₃NO₃S. The expected accurate mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm the molecular formula.

Molecular Formula: C₉H₁₃NO₃S

Monoisotopic Mass: 215.0616 u

Predicted [M+H]⁺ ion: 216.0694 m/z

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For benzenesulfonamides, common fragmentation pathways involve the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). acs.orgnih.gov

A plausible fragmentation pathway for this compound would include:

Loss of SO₂: A characteristic fragmentation for arylsulfonamides is the elimination of SO₂ (64 u). nih.gov

Cleavage of the S-N bond: This can lead to the formation of a [CH₃NH]⁺ fragment or a [M-NHCH₃]⁺ fragment.

Formation of a sulfonyl cation: Cleavage can result in the formation of the 4-methoxy-3-methylbenzenesulfonyl cation.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion (m/z)Proposed Structure/Loss
216.0694[M+H]⁺ (Molecular Ion)
185.0429[M+H - NHCH₃]⁺
171.0371[M+H - SO₂]⁺
155.0058[CH₃OC₆H₃(CH₃)SO₂]⁺
121.0653[CH₃OC₆H₃(CH₃)]⁺

Computational Chemistry and Theoretical Modeling of 4 Methoxy N,3 Dimethylbenzenesulfonamide

Conformational Analysis and Potential Energy Surfaces

Rotational Spectroscopy Studies for Conformational Determination of Sulfonamides

Rotational spectroscopy is a high-resolution technique that provides exceptionally accurate data on the geometry and conformational preferences of molecules in the gas phase. nih.gov Studies on a range of benzenesulfonamides, including benzenesulfonamide (B165840) (BSA), para-toluenesulfonamide (p-TSA), and ortho-toluenesulfonamide (o-TSA), have demonstrated the power of this method when combined with quantum chemical calculations. nih.govresearchgate.net

Research has shown that for many benzenesulfonamides, the most stable conformation in isolated, gas-phase conditions involves the sulfonamide group's amino moiety lying perpendicular to the plane of the benzene (B151609) ring. nih.govnih.gov In this arrangement, the hydrogen atoms of the amino group are typically found to eclipse the sulfonyl oxygen atoms. nih.govillinois.edu However, intramolecular interactions can alter this preference. For instance, in ortho-toluenesulfonamide, a weak attractive interaction between the nitrogen lone pair and the ortho-methyl group's hydrogen atoms results in a gauche orientation of the amino group. nih.govnih.gov

Analysis of the hyperfine structure caused by the ¹⁴N nucleus is a critical component of these studies, as it provides unambiguous identification of the observed conformers. nih.govresearchgate.net It is important to note that the low-energy conformations identified in the gas phase may differ from the "bioactive" conformations observed when these molecules are bound to a receptor, a state that may be reached at a certain energy cost. nih.govresearchgate.net

Table 1: Experimentally Determined Conformational Data for Selected Benzenesulfonamides.
CompoundKey Dihedral AngleObserved ConformationReference
Benzenesulfonamide (BSA)∠CCSN ≈ 90°Amino group perpendicular to the benzene ring. nih.govnih.gov
para-Toluenesulfonamide (p-TSA)∠CCSN ≈ 90°Amino group perpendicular to the benzene ring. nih.govnih.gov
ortho-Toluenesulfonamide (o-TSA)Not 90°Amino group in a gauche orientation due to intramolecular interactions. nih.govnih.gov

Theoretical Exploration of Conformational Landscapes and Isomers

Computational chemistry provides essential tools for mapping the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. For aromatic sulfonamides, the conformational landscape is primarily defined by the rotation around key single bonds, particularly the Aryl–S bond and the S–N bond. nih.govmdpi.com

Theoretical studies, typically employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G**, are used to generate rotamers by systematically varying the defining dihedral angles (e.g., ∠CCSN and ∠CSNH). nih.govresearchgate.net For most benzenesulfonamides, calculations reveal two main sets of conformers: one where the S–N bond is perpendicular to the benzene ring (∠CCSN ≈ 90°) and another where it is more parallel. nih.govmdpi.com Within these sets, further isomers exist based on the orientation of the N-substituents relative to the S=O bonds (e.g., eclipsed or staggered). nih.gov

For 4-methoxy-N,3-dimethylbenzenesulfonamide, the key dihedral angles determining its conformation would be associated with the rotation of the sulfonamide group relative to the ring, the N-methyl group, the 3-methyl group, and the 4-methoxy group. The presence of the methyl group at the 3-position (ortho to the sulfonyl group) could, similar to o-TSA, introduce steric or weak hydrogen bonding interactions that favor a non-perpendicular (gauche) arrangement of the sulfonamide group. nih.gov

Table 2: Hypothetical Low-Energy Conformers of this compound based on Analog Studies.
ConformerApprox. ∠C(2)-C(1)-S-NDescriptionPredicted Relative Energy (kJ/mol)
Gauche-Eclipsed~60°S-N bond is gauche to the ring plane; N-H eclipses an S=O bond. Potentially stabilized by ortho-methyl interaction.0 (Hypothetical Global Minimum)
Perpendicular-Eclipsed~90°S-N bond is perpendicular to the ring plane; N-H eclipses an S=O bond. Common for unsubstituted sulfonamides.1-5
Gauche-Staggered~60°S-N bond is gauche to the ring plane; N-H is staggered relative to S=O bonds.5-10
Perpendicular-Staggered~90°S-N bond is perpendicular to the ring plane; N-H is staggered relative to S=O bonds.>10

Theoretical Studies on Non-Covalent Intermolecular Interactions

Modeling of Hydrogen Bonding Propensities and Strengths

The sulfonamide functional group is a potent participant in hydrogen bonding, acting as both a hydrogen bond donor via its N-H proton and an acceptor via the lone pairs on its two sulfonyl oxygen atoms. researchgate.net This dual nature allows sulfonamides to form highly ordered supramolecular structures. nih.gov

Computational modeling is instrumental in predicting and quantifying these interactions. Methods such as the analysis of the Molecular Electrostatic Potential (MEP) surface can identify the most electron-rich (negative potential, H-bond acceptor) and electron-poor (positive potential, H-bond donor) regions of the molecule. More advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points to characterize the strength and nature of a given hydrogen bond.

In the solid state, aromatic sulfonamides frequently form intermolecular N–H···O=S hydrogen bonds, which are generally stronger than other competing interactions. nih.gov These interactions organize the molecules into distinct patterns, which have been classified as dimeric, zigzag, helical, and straight, often retaining a specific (synclinal) conformation of the sulfonamide moiety. nih.govacs.orgresearchgate.net For this compound, the N-H group is the primary hydrogen bond donor, while the sulfonyl oxygens are the primary acceptors. The oxygen of the methoxy (B1213986) group could also potentially act as a weaker hydrogen bond acceptor. researchgate.net

Table 3: Potential Hydrogen Bonding Interactions for this compound.
Donor GroupAcceptor GroupTypical Interaction TypeEstimated Energy (kJ/mol)
Sulfonamide N-HSulfonyl Oxygen (O=S)Strong, intermolecular15 - 40
Sulfonamide N-HMethoxy Oxygen (-OCH₃)Moderate, intermolecular10 - 25
Aromatic C-HSulfonyl Oxygen (O=S)Weak, intermolecular2 - 10

Analysis of Pi-Stacking Interactions

The presence of a benzene ring in this compound makes it a candidate for engaging in π-π stacking interactions. These non-covalent interactions, which arise from electrostatic and dispersion forces between aromatic rings, play a significant role in crystal packing and molecular recognition. nih.gov

Theoretical calculations are used to determine the geometry and binding energy of π-stacked dimers. The optimal geometry for π-stacking is typically not a perfectly eclipsed sandwich but rather a parallel-displaced or T-shaped arrangement, which minimizes π-π repulsion and maximizes favorable π-σ attractions. researchgate.net Computational methods can map the potential energy surface of the dimer as a function of intermolecular distance and orientation to locate the most stable configurations. The interaction energy, which for benzene dimers is around 2-3 kcal/mol (10-12 kJ/mol), can be calculated using high-level ab initio or dispersion-corrected DFT methods. mdpi.com

Substituents on the aromatic ring significantly influence the strength of π-stacking. Electron-donating groups, like the methoxy and methyl groups in the target molecule, can affect the quadrupole moment of the ring and thus modulate the interaction energy. researchgate.net In the solid state, C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, often occur in conjunction with hydrogen bonding to direct the supramolecular architecture. nih.govresearchgate.net

Table 4: Typical Geometries and Energies for Pi-Stacking Interactions Involving Substituted Benzene Rings.
Interaction GeometryTypical Inter-planar DistanceTypical Binding Energy (kJ/mol)Description
Parallel-Displaced3.4 - 3.8 Å-10 to -15Rings are parallel but offset from one another.
T-shaped/Edge-to-Face~5.0 Å (H to centroid)-8 to -12The edge of one ring points to the face of the other.
Sandwich (Face-to-Face)>3.6 ÅRepulsive or weakly attractiveRings are eclipsed; generally unfavorable due to electrostatic repulsion.

Molecular Simulation Approaches

Application of Molecular Dynamics Simulations for Conformational Flexibility Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the conformational space accessible to the molecule under specific conditions (e.g., in a solvent at a given temperature). peerj.com

For a molecule like this compound, MD simulations can reveal the dynamic nature of its rotatable bonds. This includes the flexibility of the sulfonamide group relative to the aromatic ring, the rotational freedom of the N-methyl and 3-methyl groups, and the motion of the methoxy substituent. The simulation can show how quickly the molecule transitions between different low-energy conformations and the influence of the solvent environment on these dynamics.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The intricate architecture of 4-methoxy-N,3-dimethylbenzenesulfonamide makes it a valuable precursor in the construction of complex organic molecules, particularly heterocyclic compounds which are pivotal in medicinal chemistry and drug discovery. The sulfonamide group, a common motif in numerous pharmaceuticals, can act as a directing group or be transformed into other functionalities, guiding the assembly of elaborate molecular frameworks.

The presence of the methoxy (B1213986) and methyl groups on the benzene (B151609) ring influences the electronic properties and steric environment of the molecule, allowing for regioselective reactions. For instance, the methoxy group can direct electrophilic aromatic substitution to specific positions on the ring, enabling the introduction of further functional groups. This controlled functionalization is crucial for building molecular complexity in a predictable manner.

Research on analogous N,N-dialkylbenzenesulfonamides has demonstrated their utility as precursors to N-sulfonyliminium cations, which are highly electrophilic and serve as key intermediates in the synthesis of nitrogen-containing heterocycles. mdpi.com While direct studies on this compound are limited, its structural similarity suggests it could be similarly employed as a building block for a diverse range of heterocyclic systems. The synthesis of various benzenesulfonamide (B165840) derivatives has been shown to be achievable through methods like copper and visible-light-induced coupling reactions, highlighting the accessibility of these types of building blocks for complex syntheses. mdpi.com

Table 1: Reactivity of Substituted Benzenesulfonamides in Organic Synthesis

Reactant TypeReactionProduct TypePotential Application of this compound
N,N-dialkylbenzenesulfonamidesElectrochemical oxidationN-sulfonyliminium cationsPrecursor for nitrogen-containing heterocycles
Aryl azides and phenylsulfinic acidsDual copper and visible light catalysisBenzenesulfonamide derivativesAccessible building block for complex molecules
Aryl sulfonamides with alkenesPhotoredox catalysisDensely substituted arylethylaminesSynthesis of pharmacologically relevant scaffolds nih.gov

Applications in the Development of Novel Synthetic Reagents and Catalysts

The inherent chemical properties of this compound and its derivatives position them as promising candidates for the development of novel synthetic reagents and catalysts. The sulfonamide moiety can coordinate with metal centers, making it a potential ligand for transition metal catalysis.

The development of chiral catalysts for enantioselective synthesis is a significant area of research. While specific examples involving this compound are not yet prevalent in the literature, the broader class of N-C axially chiral sulfonamide derivatives has been synthesized through catalytic enantioselective methods. rsc.org This suggests that with appropriate modifications, this compound could serve as a scaffold for new chiral ligands and catalysts. For instance, palladium-catalyzed N-allylation has been used to create rotationally stable N-C axially chiral N-allylated sulfonamides. rsc.org

Furthermore, the electronic and steric properties imparted by the methoxy and methyl groups can be fine-tuned to modulate the activity and selectivity of a catalyst. The synthesis of magnetic nanocatalysts for the preparation of sulfonamides is an area of growing interest, offering sustainable and eco-friendly chemical processes. encyclopedia.pub The functionalization of such catalysts with specifically designed sulfonamides could lead to enhanced performance.

Potential in Polymer Science and Functional Material Design

The incorporation of sulfonamide moieties into polymer structures can impart unique and desirable properties, leading to the development of functional materials with applications in various fields. Research has shown that sulfonamide-containing polymers can exhibit stimuli-responsive behavior, such as pH sensitivity, which is valuable for applications like drug delivery and smart coatings.

While the direct polymerization of this compound has not been extensively reported, the functionalization of monomers with sulfonamide groups is a known strategy. For example, styrene oxide has been functionalized with a sulfonamide protecting group and subsequently polymerized. rsc.org Post-polymerization modification can then be used to introduce other functional groups, demonstrating the versatility of this approach. rsc.org

The presence of the methoxy group in this compound could also contribute to the optical or electronic properties of a resulting polymer. Substituted benzenesulfonamides have been investigated for their role in the design of advanced functional materials with applications in electronics, energy, and catalysis. ox.ac.uk The ability to tune the properties of polymers by incorporating specifically substituted sulfonamides makes this compound a compound of interest for future research in materials science.

Q & A

Q. What are the key synthetic routes for 4-methoxy-N,3-dimethylbenzenesulfonamide, and what reagents are critical for regioselective sulfonamide formation?

The synthesis typically involves sulfonylation of a substituted aniline precursor with a benzenesulfonyl chloride derivative. Critical reagents include sodium hydroxide (to deprotonate the amine) and dimethylformamide (DMF) as a polar aprotic solvent to stabilize intermediates. Protective groups, such as methoxy and methyl substituents, are introduced early to ensure regioselectivity . Multi-step protocols often require chromatography (e.g., silica gel) for purification, with yields optimized via controlled reaction temperatures (e.g., 0–25°C) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and confirm the absence of unreacted precursors (e.g., methoxy protons at ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography : Resolves crystallographic data for absolute configuration confirmation, as demonstrated in related sulfonamide structures .

Q. What are the recommended storage conditions to maintain compound stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to light, moisture, and strong acids/bases, as sulfonamides are prone to degradation under harsh conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the sulfonylation step?

  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., over-sulfonylation) .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
  • Kinetic Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be systematically addressed?

  • Assay Standardization : Compare studies using identical cell lines (e.g., HepG2 for anticancer assays) and concentrations (IC50_{50} values).
  • Structural Analogues : Test derivatives (e.g., nitro or halogen substituents) to isolate structure-activity relationships (SAR). For example, methoxy groups enhance membrane permeability, while methyl groups may sterically hinder target binding .

Q. What computational strategies predict the compound’s interaction with enzymatic targets (e.g., carbonic anhydrase)?

  • Molecular Docking : Use AutoDock Vina to model binding poses with catalytic zinc ions in carbonic anhydrase active sites.
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values) with inhibitory potency to design optimized analogues .

Q. How can competing side reactions (e.g., N-demethylation) be suppressed during synthesis?

  • Low-Temperature Control : Conduct reactions at 0°C to minimize thermal degradation .
  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers for hydroxyl groups in precursors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.